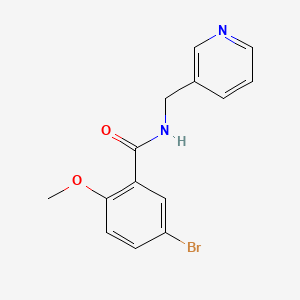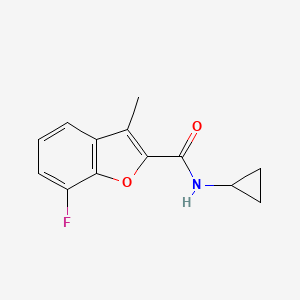
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide, also known as BMS-986177, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). It has been developed as a potential treatment for autoimmune diseases and B-cell malignancies.
Mechanism of Action
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases. In addition, it has demonstrated antitumor activity in preclinical models of B-cell lymphomas and leukemias. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in various biological processes. However, its high potency may also pose challenges in interpreting the results of experiments, as non-specific effects cannot be ruled out. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide may have off-target effects on other kinases, which should be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for the development of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide in patients with autoimmune diseases and B-cell malignancies. Second, the combination of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide with other targeted therapies may enhance its efficacy and broaden its therapeutic potential. Third, further studies are needed to elucidate the role of BTK in other biological processes and diseases, which may lead to the identification of new therapeutic targets.
Conclusion:
In conclusion, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a novel and potent inhibitor of BTK with promising therapeutic potential for autoimmune diseases and B-cell malignancies. Its synthesis has been optimized to produce high yields of pure compound, and it has been extensively studied in preclinical models. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, and it has shown favorable biochemical and physiological effects in preclinical studies. While there are some limitations to its use in lab experiments, there are also several potential future directions for its development.
Synthesis Methods
The synthesis of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the introduction of the cyclopropyl and fluoro groups. The final step involves the coupling of the carboxamide group to the benzofuran ring. The synthesis has been optimized to produce high yields of pure N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. It has shown potent activity against BTK and has demonstrated efficacy in reducing disease activity in animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical models of B-cell lymphomas and leukemias.
properties
IUPAC Name |
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-7-9-3-2-4-10(14)12(9)17-11(7)13(16)15-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLLFPSBIXCOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
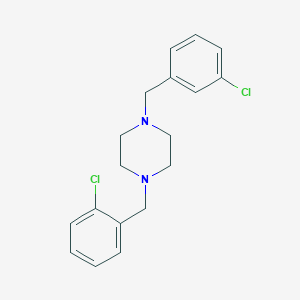
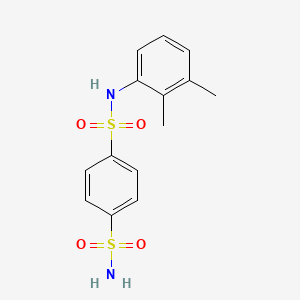
![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)
![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
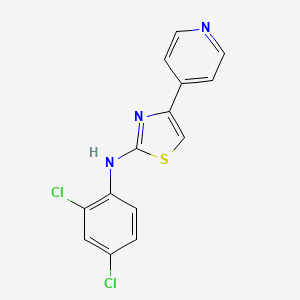
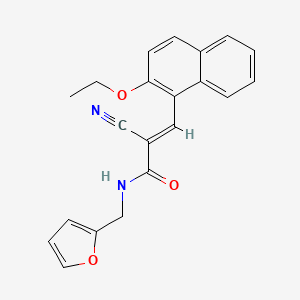
![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)
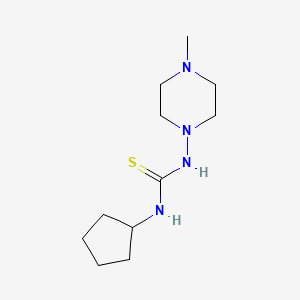
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
